molecular formula C25H28N2O3S B3706101 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE

Cat. No.: B3706101
M. Wt: 436.6 g/mol
InChI Key: AMIFLNGHGIFFAD-UHFFFAOYSA-N
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Description

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamido group and a phenylacetamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Benzenesulfonamido Group: This step involves the reaction of 2,3-dimethylphenylamine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonamido intermediate.

    Formation of the Phenylacetamide Moiety: This step involves the reaction of 4-isopropylphenylamine with acetic anhydride to form the phenylacetamide intermediate.

    Coupling Reaction: The final step involves the coupling of the two intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can be compared with similar compounds, such as:

    N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDE: This compound lacks the phenylacetamide moiety, making it less complex.

    N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE: This compound lacks the benzenesulfonamido group, resulting in different chemical properties.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-18(2)21-13-15-22(16-14-21)26-25(28)17-27(24-12-8-9-19(3)20(24)4)31(29,30)23-10-6-5-7-11-23/h5-16,18H,17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIFLNGHGIFFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE
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2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE
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2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE
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2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE
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2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE
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2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE

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